2-(phenethylamino)pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-7-9-14-12(15-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTTWOQVSQQXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Phenethylamino Pyrimidin 4 3h One and Analogues
Diverse Synthetic Routes to the 2-(phenethylamino)pyrimidin-4(3H)-one Scaffold
The construction of the this compound core can be achieved through several synthetic avenues, ranging from traditional multi-step sequences to more modern and efficient one-pot and green chemistry approaches.
Conventional Multistep Synthesis Strategies
The classical and most common approach to synthesizing 2-aminopyrimidin-4(3H)-one derivatives involves the cyclocondensation of a β-ketoester with a guanidine (B92328) derivative. derpharmachemica.comresearchgate.net This method typically proceeds in two conceptual steps, although it can often be performed in a single pot.
The general strategy involves the reaction of an appropriately substituted guanidine, in this case, phenethylguanidine, with a β-ketoester like ethyl acetoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the condensation and subsequent cyclization.
An alternative multistep approach involves the initial synthesis of a 2-aminopyrimidine-4(3H)-one core, which is then further functionalized. For instance, 2-amino-6-methylpyrimidin-4(3H)-one can be synthesized by treating a wide range of substituted β-keto esters with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol. nih.gov The resulting pyrimidinone can then, in principle, be subjected to N-alkylation or other modifications to introduce the phenethylamino group, although this can sometimes lead to mixtures of N- and O-alkylated products. rsc.org
A typical reaction sequence is outlined below:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Ethyl acetoacetate, Phenethylguanidine | NaOEt, EtOH, Reflux | 2-(phenethylamino)-6-methylpyrimidin-4(3H)-one |
| 2 | 2-Amino-4,6-dichloropyrimidine, Phenethylamine (B48288) | Triethylamine, 80-90 °C, Solvent-free | 4-Chloro-N-phenethylpyrimidine-2,6-diamine |
This table represents a generalized conventional synthetic approach.
One-Pot and Multicomponent Reaction Approaches for Pyrimidinone Construction
To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have become increasingly popular for the synthesis of pyrimidinone scaffolds. mdpi.comrsc.orgresearchgate.net The Biginelli reaction, a classic MCR, provides a pathway to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones. wikipedia.orgresearchgate.net The reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. derpharmachemica.com While the classical Biginelli reaction typically yields dihydropyrimidines, modifications and alternative MCRs can directly afford pyrimidinone structures.
For instance, a three-component reaction of an aldehyde, a β-ketoester, and a substituted guanidine can lead to the formation of 2-substituted aminopyrimidinones. beilstein-journals.orgbeilstein-journals.org In the context of this compound, this would involve the reaction of an appropriate aldehyde, ethyl acetoacetate, and phenethylguanidine. Various catalysts, including Lewis acids and Brønsted acids, can be employed to promote these reactions. wikipedia.org
Another one-pot approach involves the condensation of S-alkylisothioureas with β-ketoesters, which proceeds through a sequential base- and acid-mediated process to yield 4-pyrimidone-2-thioethers. researchgate.netnih.gov These thioether derivatives can then be further functionalized at the 2-position.
A representative one-pot synthesis is summarized in the following table:
| Reaction Type | Components | Catalyst/Conditions | Product Class |
| Biginelli-type Reaction | Aldehyde, β-ketoester, Phenethylguanidine | Acid or Lewis Acid Catalyst | 2-(phenethylamino)dihydropyrimidinones |
| Three-component Condensation | 2-Aminopyridine, Triethyl orthoformate, Primary amine | Heat, Solvent-free | 4-Substituted aminopyrido[2,3-d]pyrimidines |
| Thiazolidinone Synthesis | Phenyl isothiocyanate, Primary amine, Dimethyl acetylenedicarboxylate | Catalyst-free, Room Temperature | 2-Imino-1,3-thiazolidin-4-ones |
This table illustrates various multicomponent reactions that can be adapted for the synthesis of related heterocyclic systems.
Microwave-Assisted and Green Chemistry Techniques in Pyrimidinone Synthesis
In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. rasayanjournal.co.inpjoes.comijper.orgresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
The synthesis of various pyrimidine (B1678525) derivatives, including 2-aminopyrimidines and fused pyrimidinones, has been successfully achieved using microwave irradiation. rsc.orgresearchgate.netnih.gov For example, the condensation of chalcones with guanidine hydrochloride can be efficiently carried out under microwave irradiation to produce 2-amino-4,6-diarylpyrimidines. rsc.org Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been reported via a microwave-assisted, one-step reaction. nih.govresearchgate.net
Green chemistry principles are also being increasingly applied to pyrimidinone synthesis. rasayanjournal.co.inpjoes.com This includes the use of greener solvents like water or ethanol, solvent-free reaction conditions, and the use of recyclable catalysts. nih.gov For instance, the Biginelli reaction has been performed using natural acid catalysts derived from citrus extracts in aqueous media. pjoes.com The use of solid-supported catalysts, which can be easily recovered and reused, is another hallmark of green pyrimidinone synthesis. nih.gov
The advantages of these modern techniques are highlighted below:
| Technique | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields, Cleaner reaction profiles | Synthesis of 2-amino-4,6-diarylpyrimidines |
| Ultrasonic Irradiation | Enhanced reaction rates, Milder conditions | Synthesis of pyrano[2,3-d]pyrimidine derivatives |
| Solvent-Free Synthesis | Reduced waste, Simplified work-up | Biginelli-type condensations |
| Use of Green Catalysts | Reduced toxicity, Recyclability | Citrus extract-catalyzed dihydropyrimidinone synthesis |
Derivatization Strategies for this compound Analogues
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues for further investigation. Derivatization can be broadly categorized into modifications at the pyrimidinone core and alterations of the phenethylamino side chain.
Strategic Modifications at the Pyrimidinone Core
The pyrimidinone ring itself presents several positions for functionalization, most notably at the nitrogen atoms (N1 and N3) and the C5 and C6 positions.
Alkylation reactions at the N1 and N3 positions are a common derivatization strategy. researchgate.net However, regioselectivity can be a challenge, often leading to a mixture of N- and O-alkylated products. The choice of alkylating agent, base, and solvent can influence the outcome of these reactions. rsc.org For instance, the alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to yield a mixture of N3- and O4-alkylated products depending on the reaction conditions. rsc.org
Halogenation of the pyrimidinone core, typically at the C5 position, provides a handle for further cross-coupling reactions. google.comthieme.denih.gov For example, 2-aminopyrimidines can be brominated at the 5-position using bromine in the presence of calcium carbonate. google.com The resulting 5-halopyrimidinone can then be used in Suzuki, Stille, or other cross-coupling reactions to introduce a wide variety of substituents.
Alterations of the Phenethylamino Side Chain
The phenethylamino side chain provides ample opportunities for structural diversification. Modifications can be made to both the ethyl linker and the phenyl group.
The synthesis of analogues with different substituents on the phenyl ring of the phenethylamino moiety is a straightforward approach to explore structure-activity relationships. researchgate.net This can be achieved by starting with appropriately substituted phenethylamines in the initial synthesis of the pyrimidinone scaffold.
Furthermore, the amino group of the side chain can be a site for further reactions. For example, it can be acylated or undergo reductive amination with various aldehydes to introduce additional functional groups. The length of the alkyl chain connecting the amino group to the phenyl ring can also be varied to probe the impact on biological activity.
The following table summarizes some of the key derivatization strategies:
| Modification Site | Reaction Type | Reagents and Conditions | Potential Products |
| Pyrimidinone Core (N1, N3) | Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkylated pyrimidinones |
| Pyrimidinone Core (C5) | Halogenation | Bromine, Calcium Carbonate | 5-Bromo-2-(phenethylamino)pyrimidin-4(3H)-one |
| Phenethylamino Side Chain (Phenyl Ring) | Substitution | Use of substituted phenethylamines in synthesis | Analogues with substituted phenyl rings |
| Phenethylamino Side Chain (Amino Group) | Acylation | Acyl chloride, Base | N-acylated derivatives |
Preparation of Enantiopure Derivatives
The synthesis of enantiopure derivatives is crucial in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. mdpi.com While this compound itself is not chiral, derivatives can be designed to contain stereocenters, necessitating methods for their stereoselective synthesis or resolution.
Common strategies for obtaining enantiomerically pure compounds involve two main routes: chiral synthesis, where a specific enantiomer is selectively produced using a chiral catalyst or starting material, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. mdpi.com
For pyrimidinone derivatives and related chiral molecules, chiral resolution via chromatography is a widely employed technique. mdpi.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com High-performance liquid chromatography (HPLC) with a suitable chiral column is a common approach for resolving racemic mixtures of drug compounds. mdpi.com For instance, the resolution of propranolol (B1214883) nitro-analogues was successfully achieved using preparative chiral HPLC on an Amycoat column. mdpi.com Similar methodologies could be applied to chiral analogues of this compound.
Another approach involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques. Subsequent removal of the chiral auxiliary yields the pure enantiomers. mdpi.com
Emerging techniques for chiral resolution include methods based on enantioselective crystallization and the use of inherently chiral oligomers as chiral selectors. nih.gov These advanced methods could offer novel pathways for the separation of complex chiral pyrimidinone derivatives in the future.
Table 1: Comparison of Chiral Resolution Methods
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | High efficiency, applicable to a wide range of compounds, both analytical and preparative scales available. mdpi.comresearchgate.net | CSPs can be expensive, method development can be time-consuming, scalability can be a challenge. mdpi.com |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Can be cost-effective for large-scale production. | Success is not guaranteed, depends heavily on the formation of suitable crystalline salts. |
| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme may not be available for the target molecule, limited to specific functional groups. |
| Chiral Derivatization | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation and removal of the chiral auxiliary. mdpi.com | Allows separation on standard non-chiral columns. | Requires additional reaction steps (derivatization and cleavage), potential for racemization during the process. mdpi.com |
Solid-Phase Synthesis and Combinatorial Library Generation of Pyrimidinone Derivatives
Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for drug discovery and structure-activity relationship (SAR) studies. mdpi.comacs.org These techniques have been successfully applied to the synthesis of various pyrimidinone derivatives.
The core advantage of SPS is that reagents and by-products in solution can be easily removed by filtration, simplifying purification steps. mdpi.com A general strategy for the solid-phase synthesis of substituted pyrimidines often involves anchoring a suitable building block to a solid support, such as Merrifield resin. acs.org For example, 2,4,6-trisubstituted pyrimidine derivatives have been synthesized by attaching an aldehyde to the resin, followed by reaction with acetophenones to form chalcones, and subsequent cyclization with amidines or guanidines. acs.org
A facile solid-phase synthesis method was developed for a thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library, demonstrating the efficiency of this approach with high yields (65–97%) over several steps. mdpi.comnih.gov This methodology involved building the heterocyclic core on the solid support and introducing diversity at different positions through sequential reactions. mdpi.com
Solution-phase combinatorial synthesis also provides an effective route to libraries of 2-aminopyrimidinones. A versatile method has been developed for the synthesis of 2-aminopyrimidinones and their 6-aza analogs by reacting S-methylpyrimidinone precursors with a diverse set of amines. bioorganica.org.ua This approach was used to generate a library of compounds, including the target molecule this compound. bioorganica.org.ua
Table 2: Example of a Combinatorial Approach for 2-Aminopyrimidinone Synthesis
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Synthesis of Thiopyrimidin-4(3H)-one Core | Formation of the basic pyrimidinone scaffold from thiourea (B124793) and a β-ketoester. |
| 2 | S-Methylation | Activation of the thione group for subsequent nucleophilic substitution by converting it to a better leaving group (S-methyl). bioorganica.org.ua |
| 3 | Amination | Displacement of the S-methyl group with a diverse panel of primary or secondary amines to generate the final 2-aminopyrimidinone library. bioorganica.org.ua |
| 4 | Purification | Isolation of the final products, often via crystallization or chromatography. |
These combinatorial strategies, both on solid-phase and in solution, are instrumental in exploring the chemical space around the 2-aminopyrimidin-4(3H)-one scaffold to identify derivatives with optimized properties.
Spectroscopic and Chromatographic Methods for Synthetic Intermediate and Product Confirmation
The structural confirmation and purity assessment of synthesized compounds like this compound and its analogues are accomplished using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include those for the aromatic protons of the phenethyl group, the ethylenic bridge protons, the vinyl proton on the pyrimidinone ring, and exchangeable NH protons. bioorganica.org.uanih.gov The ¹H NMR data for 2-[(2-Phenylethyl)amino]pyrimidin-4(3H)-one has been reported, confirming its structure. bioorganica.org.ua
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum of a pyrimidinone derivative would show distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. mdpi.comresearchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for analyzing pyrimidinone derivatives, typically showing a prominent molecular ion peak ([M+H]⁺). bioorganica.org.uanih.gov The fragmentation pattern can provide further structural clues. sapub.org
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. Key characteristic absorption bands for pyrimidinone structures include:
N-H stretching vibrations (around 3100-3400 cm⁻¹)
C=O (carbonyl) stretching (around 1650-1710 cm⁻¹) mdpi.comaun.edu.eg
C=C and C=N stretching in the aromatic and heterocyclic rings (around 1500-1650 cm⁻¹) researchgate.net
Chromatographic Methods:
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity checks. asianpubs.org
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final compound and for purification. Reversed-phase HPLC is commonly used. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, making it ideal for identifying and quantifying compounds in complex mixtures. bioorganica.org.uanih.gov It is routinely used to confirm the molecular weight of synthesized products and assess purity in a single analysis. bioorganica.org.ua An LC-MS analysis of 2-[(2-Phenylethyl)amino]pyrimidin-4(3H)-one reported a molecular ion peak (m/z) of 144 [M+H]⁺. bioorganica.org.ua
Table 3: Spectroscopic and Chromatographic Data for Pyrimidinone Derivatives
| Technique | Type of Information Provided | Typical Values/Observations for Pyrimidinone Scaffolds | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity | Aromatic protons: δ 7.0-8.5 ppm; Ring CH: δ 5.5-6.0 ppm; NH (exchangeable): variable, δ 11.0-13.0 ppm (DMSO-d₆) | bioorganica.org.uamdpi.comasianpubs.org |
| ¹³C NMR | Carbon skeleton | Carbonyl (C=O): δ ~160-170 ppm; Aromatic/Heteroaromatic C: δ ~100-160 ppm | nih.govmdpi.com |
| Mass Spec (ESI-MS) | Molecular weight, fragmentation | [M+H]⁺ ion is typically the base peak. | bioorganica.org.uanih.gov |
| IR Spectroscopy | Functional groups | C=O stretch: ~1670 cm⁻¹; N-H stretch: ~3200 cm⁻¹ | aun.edu.egasianpubs.org |
| LC-MS | Purity, molecular weight confirmation | Provides retention time (Rt) and m/z value. | bioorganica.org.uanih.gov |
Molecular and Cellular Mechanism of Action Studies of 2 Phenethylamino Pyrimidin 4 3h One
Target Identification and Molecular Interaction Studies
Research into pyrimidine (B1678525) derivatives has identified several potential enzymatic and receptor targets. The following sections detail the findings for compounds structurally related to 2-(phenethylamino)pyrimidin-4(3H)-one.
Enzyme Inhibition and Activation Profiles
The pyrimidine scaffold is a common feature in many enzyme inhibitors. Studies on various pyrimidine-containing molecules have revealed modulation of several key enzymes.
The 2-aminopyrimidine (B69317) core is a well-established scaffold for kinase inhibitors.
Abl Kinase: Compounds from the 2-phenylaminopyrimidine class have been identified as potent inhibitors of the Abl protein-tyrosine kinase. nih.gov One such inhibitor, CGP 57148 (a predecessor to Imatinib), selectively inhibited v-Abl autophosphorylation in cells at submicromolar concentrations. nih.gov This compound demonstrated high activity both in vitro and in vivo against cells transformed by the v-abl oncogene. nih.govresearchgate.net These findings suggest that the 2-aminopyrimidine structure is a key pharmacophore for interacting with the ATP-binding site of Abl kinase. nih.gov
EGFR: The pyrimidine moiety is integral to numerous inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Fused pyrimidine systems are particularly common in EGFR inhibitors, where they act as ATP-mimetics, blocking the receptor's kinase activity and subsequent downstream signaling pathways that are crucial for cell proliferation. nih.govresearchgate.netmdpi.com For instance, pyrimidopyrimidine derivatives like BIBX1382 have been shown to be selective EGFR kinase inhibitors, effectively blocking EGFR phosphorylation in the nanomolar range and inhibiting the growth of human xenografts in animal models. researchgate.net While many potent inhibitors are fused systems or extensively substituted, the prevalence of the pyrimidine core highlights its importance for EGFR interaction. nih.gov
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.gov While no direct studies on this compound are available, a high-throughput screening campaign identified a related pyrimidine derivative as a NAPE-PLD inhibitor. nih.gov
A compound identified as N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide (a derivative of the hit compound 2) was found to have a Ki of 0.30 μM. nih.gov This molecule shares the phenethylamino group attached to a pyrimidine core, although it is more heavily substituted. The discovery of this class of inhibitors, which led to the development of the potent inhibitor LEI-401, demonstrates that pyrimidine-based structures can effectively inhibit NAPE-PLD. nih.govresearchgate.net The enzyme is a zinc hydrolase, and these inhibitors are thought to interact with its active site to block the hydrolysis of N-acylphosphatidylethanolamines (NAPEs). nih.gov
Glutathione (B108866) Reductase (GR) is a crucial antioxidant enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH). juniperpublishers.comjuniperpublishers.com
Research into the inhibitory effects of simple pyrimidine derivatives on GR has shown that these molecules can act as inhibitors. juniperpublishers.comjuniperpublishers.com A 2024 study investigated pyrimidine and several of its amino and chloro derivatives, determining their inhibition constants (Ki) against GR. The results indicated that these simple pyrimidines inhibit the enzyme with Ki values in the micromolar range, suggesting a direct interaction. juniperpublishers.com For example, 4-amino-2,6-dichloropyrimidine (B161716) was found to be an effective inhibitor. juniperpublishers.com The recovery of GR activity after inhibition by some agents has been shown to be dependent on the synthesis of new protein, indicating that some inhibitors can cause irreversible inactivation. nih.gov
| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|
| 4-amino-2,6-dichloropyrimidine | 0.979 ± 0.23 µM | Not Specified | juniperpublishers.com |
| Pyrimidine (unsubstituted) | 2.984 ± 0.83 µM | Not Specified | juniperpublishers.com |
Receptor Binding and Modulation Studies
The structural similarity of pyrimidines to purines makes them candidates for interacting with purinergic receptors, such as adenosine (B11128) receptors.
Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that are important drug targets. mdpi.com While direct binding data for this compound is not available, related structures have shown affinity for these receptors.
A2A Receptor: Studies on adenosine analogs have shown that substitution at the 2-position can lead to high affinity and selectivity for the A2A receptor. A compound named 2-[2-(4-aminophenyl)ethylamino]adenosine , which contains a phenethylamino group similar to the subject of this article, was found to be a potent A2A agonist. nih.gov This indicates that the phenethylamino moiety can be accommodated within the binding pocket of the A2A receptor. Fused pyrimidine systems, such as 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, have also been developed as potent dual antagonists of A1 and A2A receptors. nih.gov
Other Adenosine Receptors (A1, A2B, A3): The development of selective ligands for all four adenosine receptor subtypes often involves purine (B94841) or pyrimidine-like scaffolds. mdpi.com For example, dual antagonists for A2A and A1 receptors are being explored for potential therapeutic benefits, with the hypothesis that blocking both may be more effective than targeting A2A alone. nih.gov Selective A3 antagonists have been developed from pyrido[2,1-f]purine-2,4-diones, a class of fused pyrimidinones. The ubiquitous nature of adenosine receptors means that pyrimidine derivatives could potentially interact with any of the four subtypes, depending on the specific substitution patterns. mdpi.com
Calcium Receptor Activity Modulation
While direct studies on this compound are not extensively documented, the pyrimidine scaffold is a known modulator of calcium signaling pathways. For instance, certain pyrimidine derivatives have been investigated as antagonists of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis. nih.govnih.govconsensus.app Antagonism of CaSR by small molecules can lead to the secretion of parathyroid hormone (PTH), which in turn stimulates bone formation, highlighting a potential therapeutic application in conditions like osteoporosis. nih.gov
Research into pyrazolylpyrimidinone scaffolds has identified potent and selective inhibitors of Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1). nih.gov This enzyme is involved in chronic pain sensitization, and its inhibition represents a promising therapeutic strategy. nih.gov Furthermore, some pyrido[3,4-d]pyrimidine (B3350098) analogs have been identified as antagonists of the human chemokine receptor CXCR2, which is involved in inflammatory responses mediated by intracellular calcium mobilization. mdpi.com These findings suggest that a compound like this compound, by virtue of its pyrimidinone core, could potentially interact with and modulate cellular pathways regulated by calcium. The specific effects would, however, be highly dependent on the complete molecular structure.
Serotonin (B10506) Receptor Affinity (e.g., 5-HT2AR)
The phenethylamine (B48288) moiety within this compound is a well-established pharmacophore for serotonin receptors, particularly the 5-HT2A receptor. nih.govresearchgate.net Structure-activity relationship studies on a variety of N-substituted phenethylamines have demonstrated that modifications to the amine and the phenyl ring can significantly alter affinity and efficacy at this receptor. nih.govresearchgate.net
For example, N-benzyl substitution on phenethylamines has been shown to dramatically increase affinity for the 5-HT2A receptor, sometimes by as much as 300-fold compared to their simpler N-alkyl counterparts. nih.govresearchgate.net Molecular docking studies suggest that the phenethylamine portion of these molecules likely interacts with specific residues within the receptor's binding pocket, such as phenylalanine 340 (Phe340). nih.gov The presence of methoxy (B1213986) groups on the phenylethylamine ring also influences receptor affinity. researchgate.net Given these established relationships, it is plausible that this compound could exhibit affinity for the 5-HT2A receptor, though experimental validation is required to determine the nature and strength of this interaction.
Cellular Pathway Interrogation and Phenotypic Characterization
The biological effects of pyrimidine derivatives are often investigated through a variety of cell-based assays to understand their impact on cellular processes.
In Vitro Cell-Based Assay Platforms for Activity Assessment
A wide array of in vitro cell-based assays are utilized to assess the activity of pyrimidine compounds. nih.govresearchgate.netrasayanjournal.co.in These platforms are crucial for determining the cytotoxic and anti-proliferative effects of new chemical entities. Commonly used cancer cell lines for these assessments include those derived from human colon cancer (SW480, HCT-116), prostate cancer (PC-3), breast cancer (MCF-7), and lung cancer (A549). nih.govnih.govmdpi.com Normal cell lines, such as human lung fibroblasts (WI-38), are often used as controls to assess the selectivity of the compounds for cancer cells. nih.gov
Investigation of Cellular Proliferation and Viability
The effect of pyrimidine derivatives on cell proliferation and viability is a primary focus of many studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. rasayanjournal.co.inmdpi.comnih.gov This assay measures the metabolic activity of cells, which is generally correlated with cell number. Another common method is the Sulforhodamine B (SRB) assay, which measures cellular protein content. rasayanjournal.co.in
For example, studies on various pyrimidine derivatives have demonstrated significant cytotoxic activity against different cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported in the micromolar range. nih.govmdpi.com One study on a pyrimidine derivative containing an aryl urea (B33335) moiety, compound 4b, showed an IC50 value of 11.08 µM against the SW480 colon cancer cell line. nih.gov Another investigation into pyrido[2,3-d]pyrimidine (B1209978) derivatives identified compounds with potent cytotoxicity against MCF-7 and HepG2 cells, with IC50 values as low as 0.57 µM and 1.13 µM, respectively. rsc.orgrsc.org
Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives
| Compound Type | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrimidine with aryl urea moiety (4b) | SW480 (Colon Cancer) | MTT | 11.08 | nih.gov |
| Pyrido[2,3-d]pyrimidine (cpd 4) | MCF-7 (Breast Cancer) | MTT | 0.57 | rsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidine (cpd 11) | HepG2 (Liver Cancer) | MTT | 0.99 | rsc.org |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | N/A | Growth Percent = -31.02% | mdpi.com |
| Pyrimidine-5-carbonitrile (4e) | Colo 205 (Colon Cancer) | N/A | 1.66 | rsc.org |
| Pyrimidine-5-carbonitrile (4f) | Colo 205 (Colon Cancer) | N/A | 1.83 | rsc.org |
Analysis of Apoptosis and Cell Cycle Progression
To elucidate the mechanisms underlying the anti-proliferative effects of pyrimidine derivatives, researchers often analyze their impact on apoptosis (programmed cell death) and the cell cycle. nih.govrsc.org Flow cytometry is a powerful technique used for this purpose. researchgate.netresearchgate.netauctoresonline.orgqmul.ac.uk By staining cells with DNA-binding fluorescent dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), flow cytometry can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netauctoresonline.org
Studies have shown that certain pyrimidine derivatives can induce cell cycle arrest at specific phases. For instance, compound 4b, a pyrimidine with an aryl urea moiety, was found to arrest SW480 cells in the G2/M phase. nih.gov Similarly, some pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest in the G1 phase in MCF-7 cells. rsc.org
Apoptosis induction is another key mechanism of action for many anticancer agents. This can be assessed by methods such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. rsc.org Western blot analysis is also used to measure the levels of key proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction. nih.gov Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis and can be detected by Western blotting. nih.gov
Table 2: Effects of Selected Pyrimidine Derivatives on Apoptosis and Cell Cycle
| Compound Type | Cell Line | Effect | Method | Reference |
|---|---|---|---|---|
| Pyrimidine with aryl urea moiety (4b) | SW480 | G2/M phase arrest, Apoptosis induction (increased Bax/Bcl-2 ratio, PARP cleavage) | Flow Cytometry, Western Blot | nih.gov |
| Pyrido[2,3-d]pyrimidine (cpd 4) | MCF-7 | G1 phase arrest, Apoptosis induction | Flow Cytometry, qRT-PCR | rsc.org |
| Pyrimidine-5-carbonitrile (5a, 5b) | Colo-205 | G1 phase arrest, Apoptosis induction | Flow Cytometry, Annexin V staining | rsc.org |
| Thieno[2,3-d]pyrimidine (B153573) | MDA-MB-231 | G2 phase arrest | Flow Cytometry | mdpi.com |
| Thieno[2,3-d]pyrimidine | MCF-7 | G1 phase arrest | Flow Cytometry | mdpi.com |
Modulation of Intracellular Signaling Pathways (e.g., second messengers, protein degradation)
The biological activities of pyrimidine derivatives are mediated through the modulation of various intracellular signaling pathways. These can involve second messengers like cyclic AMP (cAMP) and calcium, as well as processes like targeted protein degradation. nih.govfrontiersin.orgnih.gov
The modulation of cAMP levels is a known mechanism for some pyrimidinone-containing compounds. For example, a pyrimidinone series was identified to selectively inhibit Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1), thereby reducing cAMP production. nih.gov The interplay between cAMP and calcium signaling is complex, with cAMP able to modulate intracellular calcium levels and vice versa. frontiersin.orgplos.org
Targeted protein degradation is an emerging therapeutic strategy that utilizes small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system. nih.govcreative-proteomics.comnih.gov The pyrimidine scaffold is being explored in the development of proteolysis-targeting chimeras (PROTACs) and other protein-degrading molecules. frontiersin.orgresearchgate.net These molecules function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. nih.gov While direct evidence for this compound in protein degradation is lacking, the pyrimidine core represents a versatile scaffold for the design of such molecules. creative-proteomics.comembopress.org
Cell Migration and Invasion Assays
While direct studies on the effect of this compound on cell migration and invasion are not extensively detailed in the available research, studies on structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives provide insights into their potential anti-cancer activities, which are intrinsically linked to the inhibition of cell migration and invasion.
Research into new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has demonstrated their efficacy in inhibiting cancer cell growth. nih.gov For instance, one study synthesized a series of these compounds and tested their anti-proliferative activity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). nih.gov Most of the synthesized compounds showed inhibitory effects on the proliferation of these cell lines. nih.gov Notably, a specific derivative, compound 15, exhibited a potent anti-proliferative effect against the A549 cell line with an IC₅₀ value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov
To further investigate the anti-cancer mechanism, assays that evaluate processes fundamental to metastasis, such as cell survival and apoptosis, were conducted.
Cell Clone Formation Assay: The potency of compound 15 was confirmed using a cell clone formation assay, which assesses the ability of a single cell to grow into a colony. nih.gov
Apoptosis Analysis: Hoechst 33258 staining was used to evaluate the induction of apoptosis. In A549 cells treated with compound 15, researchers observed brightly stained nuclei resulting from chromatin condensation, a hallmark of apoptosis. nih.gov As the concentration of the compound increased, further apoptotic indicators such as cell membrane rupture, contraction, and nuclear fragmentation were observed, confirming that the compound's toxicity to A549 cells involves the induction of apoptosis. nih.gov
Another study established that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one possesses cytotoxic activity against the MDA-MB-435 breast cancer cell line. mdpi.com Similarly, novel pyridopyrimidinone-thiazole hybrids, which are structurally related, have been evaluated for their cytotoxic effects on MCF-7 and HeLa cell lines. nih.gov These findings, focused on cytotoxicity and apoptosis induction, suggest that the broader class of pyrimidinone derivatives warrants further investigation in specific cell migration and invasion assays to fully characterize their anti-metastatic potential.
Gene Expression and Protein Level Alterations
The mechanism of action for pyrimidinone derivatives often involves the modulation of gene and protein expression that governs critical cellular processes like the cell cycle and apoptosis. While specific data for this compound is limited, research on related compounds offers valuable insights.
Studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown they can affect apoptosis-related proteins. nih.gov The observation of chromatin condensation and nuclear fragmentation in A549 lung cancer cells treated with a thienopyrimidinone derivative points to the activation of the apoptotic cascade, which is controlled by a complex network of proteins. nih.gov
Furthermore, research on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that these compounds can arrest the cell cycle. mdpi.com The study demonstrated that the compounds had different effects depending on the breast cancer cell line's estrogen receptor (ER) status:
In the ER-negative MDA-MB-231 cell line, treatment led to cell cycle arrest in the G2/M phase . mdpi.com
In the ER-positive MCF-7 cell line, arrest occurred in the G1 phase . mdpi.com Such cell cycle blocks are the result of significant alterations in the levels and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
In the context of anti-infective research, halogenated pyrimidine derivatives have been shown to suppress the expression of specific bacterial genes. For example, in a study on Staphylococcus aureus, a halogenated pyrimidine compound effectively inhibited the expression of genes associated with biofilm formation and virulence, such as agrA and hla. researchgate.net This demonstrates the ability of the pyrimidine scaffold to modulate gene expression in prokaryotic systems as well.
These findings collectively suggest that the biological effects of pyrimidinone-based compounds are underpinned by their ability to alter the expression landscape of crucial genes and proteins in both eukaryotic and prokaryotic cells.
Anti-Infective Research: Inhibition of Microbial Biological Processes
Anti-Biofilm Activity Assessment
The 2-aminopyrimidine (2-AP) scaffold, a core component of this compound, has been identified as a novel and effective modulator of bacterial biofilm formation. nih.govrsc.org Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov
Research has shown that 2-AP derivatives can inhibit biofilm formation, particularly in Gram-positive bacteria. nih.govrsc.org In one study, a series of 2-AP amides were synthesized and screened for their anti-biofilm properties against several bacterial strains. The results indicated that these compounds were generally more active against Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA) than against Gram-negative strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov
Further investigations into N-acyl-2-aminopyrimidine derivatives demonstrated potent inhibition of biofilm formation in the multidrug-resistant Gram-negative bacterium A. baumannii, with some analogues achieving IC₅₀ values as low as 3.8 μM. nih.gov These compounds were identified as quorum sensing inhibitors, interfering with the cell-to-cell signaling bacteria use to coordinate biofilm formation. nih.gov Halogenated pyrimidine derivatives have also shown significant inhibitory effects against enterohemorrhagic E. coli (EHEC) biofilm formation by reducing the production of curli, a key component for biofilm integrity. researchgate.net
Table 1: Anti-Biofilm Activity of 2-Aminopyrimidine Derivatives
Antibacterial and Antifungal Activity Investigations
The pyrimidinone core structure is a key feature in a wide range of compounds investigated for their antimicrobial properties. innovareacademics.in Numerous studies have reported the synthesis of novel pyrimidinone derivatives and their subsequent screening for antibacterial and antifungal activities, revealing a broad spectrum of action. innovareacademics.innih.govijpsjournal.com
For instance, one study synthesized a series of pyrimidinone derivatives and found that specific compounds exhibited significant activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The same study also identified derivatives with moderate inhibitory effects against the fungus Candida albicans. nih.gov Another investigation into pyrimidinone derivatives fused with thiophene (B33073) rings reported that four of the synthesized compounds displayed potent antibacterial and antifungal bioactivity when compared to reference drugs like streptomycin. mdpi.com The antimicrobial activity of pyrimidines has been tested against a wide array of pathogens, including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Aspergillus niger. innovareacademics.inresearchgate.net
The versatility of the pyrimidine scaffold allows for chemical modifications that can enhance antimicrobial efficacy and target different microbial species. ijpsjournal.com
Table 2: Examples of Antimicrobial Activity in Pyrimidinone Derivatives
Anti-malarial Research and Parasite Enzyme Inhibition (e.g., PfDHFR)
The pyrimidine scaffold is a cornerstone in the development of antimalarial drugs, particularly those targeting the folate biosynthesis pathway of the parasite Plasmodium falciparum. nih.gov A key enzyme in this pathway, P. falciparum dihydrofolate reductase (PfDHFR), is a validated and crucial target for antimalarial therapeutics. nih.govresearchgate.net The inhibition of PfDHFR disrupts the production of tetrahydrofolate, which is essential for the synthesis of DNA and amino acids, thereby halting parasite replication. nih.gov
Classic antifolate drugs like pyrimethamine (B1678524) are based on a pyrimidine-related structure. nih.gov Modern drug design efforts continue to build on this foundation, utilizing the 2,4-diaminopyrimidine (B92962) scaffold as a key pharmacophore that anchors the inhibitor molecule within the enzyme's active site. nih.gov The development of resistance to older drugs has prompted the search for new inhibitors, including those with novel non-pyrimidine scaffolds, but the pyrimidine core remains a central element in much of this research. nih.gov
Research has focused on designing pyrimidine-based inhibitors that are effective against both wild-type and drug-resistant mutant strains of PfDHFR. nih.gov While direct testing of this compound against PfDHFR is not documented in the provided sources, its core pyrimidine structure places it within the broader class of compounds with recognized potential for antimalarial activity through the inhibition of this essential parasite enzyme. researchgate.netnih.gov
Helicobacter pylori Respiratory Complex I Inhibition
Research has identified thienopyrimidines, a class of compounds structurally related to this compound, as potent and selective inhibitors of the bacterium Helicobacter pylori. nih.govuthsc.eduuthsc.edu H. pylori is a major cause of gastritis, peptic ulcers, and gastric cancer, and rising antibiotic resistance has created an urgent need for new therapeutic agents. nih.gov
A high-throughput screen identified two thienopyrimidine compounds that selectively inhibited H. pylori over other commensal gut bacteria. acs.orgresearchgate.net Subsequent mode-of-action studies successfully identified the molecular target of these compounds. uthsc.eduresearchgate.net Through the generation and sequencing of resistant mutants, researchers determined that the thienopyrimidine series targets the respiratory complex I of H. pylori. uthsc.eduuthsc.edu
Specifically, the inhibitory action was traced to the NuoD subunit of the enzyme complex. uthsc.eduacs.orgresearchgate.net This enzyme complex is uniquely essential for ATP synthesis in H. pylori, making it an attractive target for developing narrow-spectrum antibiotics that would be less likely to disrupt the beneficial gut microbiome. nih.govresearchgate.net These findings validate the NuoB-NuoD interface of respiratory complex I as a promising target for the development of novel agents against H. pylori, with thienopyrimidines serving as a foundational scaffold for further optimization. nih.gov
Biophysical Interaction Analyses of this compound Remain Undocumented in Publicly Accessible Research
Extensive searches for biophysical interaction analyses, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for the specific chemical compound this compound have yielded no publicly available scientific literature or data.
As of the latest inquiries, there are no detailed research findings, data tables, or scholarly articles that would provide insight into the binding kinetics, affinity, or thermodynamic profile of this compound with any biological target. Consequently, information regarding its dissociation constant (Kd), association rate constant (kon), dissociation rate constant (koff), or thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding is not available.
While research exists for structurally related pyrimidine derivatives and their interactions with various biological targets, this information is not directly applicable to this compound and has been excluded to adhere to the specific scope of this article. The scientific community has yet to publish specific biophysical studies focused on this particular compound.
Therefore, the molecular and cellular mechanism of action for this compound, specifically through the lens of direct biophysical interaction analysis, cannot be detailed at this time. Further research and publication in peer-reviewed journals are required to elucidate these specific molecular interactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Features for Biological Activity
The biological activity of 2-(phenethylamino)pyrimidin-4(3H)-one derivatives is intricately linked to the nature and position of various substituents on both the phenethylamino moiety and the pyrimidinone ring.
Impact of Substitutions on the Phenethylamino Moiety and its Derivatives
The phenethylamino group plays a pivotal role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule can significantly modulate potency and selectivity. Studies on analogous 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines, which act as kinase inhibitors, have provided valuable insights. For these related compounds, different substitution patterns on the pendant phenyl ring have been explored, leading to derivatives with IC50 values in the submicromolar to low micromolar range against human kinase insert domain receptor (KDR). nih.gov
In the broader context of 2-phenethylamines in medicinal chemistry, the substitution pattern on the phenyl ring is a well-established determinant of activity at various receptors. For instance, ortho or meta substitutions on the phenyl ring of phenethylamines have been shown to enhance activity at serotonin (B10506) receptors, while para substitution tends to reduce it. mdpi.com This suggests that for the this compound scaffold, substitutions on the phenyl ring of the phenethylamino moiety are likely to have a profound impact on biological activity, potentially by influencing binding orientation and interactions within the target's active site.
Table 1: Impact of Phenyl Ring Substitutions in Analogous Phenylamino Pyrimidine (B1678525) Scaffolds
| Compound Scaffold | Substitution on Phenyl Ring | Observed Effect on Biological Activity | Reference |
| 2-Phenylamino-benzothiopyrano[4,3-d]pyrimidine | Various | Modulated kinase insert domain receptor (KDR) inhibition (submicromolar to low micromolar IC50 values) | nih.gov |
| General Phenethylamines | Ortho or Meta | Enhanced activity at serotonin receptors | mdpi.com |
| General Phenethylamines | Para | Reduced activity at serotonin receptors | mdpi.com |
Influence of Modifications at the Pyrimidinone Ring Positions on Activity
The pyrimidinone core serves as a crucial anchor for the molecule, and modifications at its various positions can fine-tune the biological profile. Research on a wide array of pyrimidine derivatives has consistently shown that the position and nature of substituents on the pyrimidine nucleus greatly influence their biological activities, which span from antimicrobial and anticancer to anti-inflammatory and antihypertensive effects. juniperpublishers.com
For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromine atom at the 5-position of the pyrimidine core led to a significant increase in inhibitory potency against PAK1 kinase. nih.gov This highlights the importance of substitutions at this position for enhancing biological activity. Furthermore, studies on pyrido[2,3-d]pyrimidin-7(8H)-ones, a related class of bicyclic heterocycles, have demonstrated that expanding the chemical diversity at the C4 position can lead to compounds with high biological activity against key tyrosine kinases like ZAP-70 and SYK. mdpi.com These findings underscore the principle that modifications at various positions of the pyrimidinone ring are a key strategy for modulating the therapeutic potential of this compound derivatives.
Table 2: Influence of Pyrimidinone Ring Modifications in Analogous Scaffolds
| Compound Scaffold | Modification Position | Modification | Impact on Biological Activity | Reference |
| 2-Arylamino-4-aryl-pyrimidine | 5-position | Bromination | Potent PAK1 inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | C4-position | Introduction of diverse substituents | High activity against ZAP-70 and SYK tyrosine kinases | mdpi.com |
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry is a critical factor that can dramatically influence the biological activity and selectivity of chiral compounds. While specific stereochemical studies on this compound are not extensively detailed in the reviewed literature, the principles of stereoselectivity are well-established in medicinal chemistry. For many biologically active molecules, one enantiomer or diastereomer exhibits significantly higher potency or a better safety profile than its counterpart. This is because biological targets, such as enzymes and receptors, are chiral environments, leading to differential interactions with stereoisomers.
For example, in the development of selective κ-opioid receptors, diphenethylamine-based tertiary amines, which share a structural similarity with the phenethylamino moiety, have shown that stereochemistry can lead to a 100-fold to 1000-fold difference in selectivity. mdpi.com This underscores the potential for significant stereochemical effects in derivatives of this compound, where a chiral center can be introduced, for instance, by substitution on the ethyl linker of the phenethylamino group. The synthesis and biological evaluation of individual stereoisomers would be a crucial step in the development of any therapeutic candidate from this class.
Pharmacophore Modeling and Rational Ligand Design Principles
Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. patsnap.comdovepress.com For the this compound scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The pyrimidinone core itself can provide key hydrogen bonding interactions, with the exocyclic amino group acting as a hydrogen bond donor and the carbonyl oxygen and ring nitrogens acting as hydrogen bond acceptors. The phenethylamino moiety contributes a significant hydrophobic and aromatic region, which is often crucial for binding to hydrophobic pockets within the target protein.
Rational ligand design based on such a pharmacophore model would involve modifying the scaffold to optimize these interactions. For example, adding substituents to the phenyl ring could enhance hydrophobic or van der Waals interactions, while modifications to the pyrimidinone ring could introduce new hydrogen bonding opportunities. Structure-based pharmacophore models, derived from the crystal structure of a ligand-target complex, can provide even more precise guidance for the design of novel and more potent inhibitors. dovepress.com For instance, a rational design approach was used to eliminate PXR-mediated CYP induction in a class of pyrimidinone derivatives by building a pharmacophore model based on co-crystal structures. nih.gov
Conformational Analysis and Flexibility of the this compound Scaffold
The conformational flexibility of the this compound scaffold is a key determinant of its ability to adopt the optimal geometry for binding to its biological target. The single bonds in the ethyl linker of the phenethylamino group allow for considerable rotational freedom. This flexibility enables the phenyl ring to explore various spatial orientations relative to the pyrimidinone core.
The preferred conformation of the molecule will be influenced by both intramolecular and intermolecular forces. Intramolecularly, steric hindrance and electronic effects will dictate the most stable arrangement. Intermolecularly, upon binding to a target, the molecule will adopt a conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts. The 4(3H)-quinazolinone scaffold, which is structurally related to the pyrimidinone core, is known to be a core scaffold in numerous natural alkaloids and drugs, and its formation can be influenced by factors that promote spontaneous cyclization. nih.gov Understanding the conformational preferences of the this compound scaffold is essential for designing derivatives with improved binding affinity and biological activity.
Lead Optimization Strategies Based on SAR Insights
Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The SAR data gathered for the this compound scaffold and its analogs provide a roadmap for this process.
Key lead optimization strategies for this class of compounds would include:
Systematic Modification of the Phenethylamino Phenyl Ring: Based on SAR from analogous compounds, introducing small, electron-donating or electron-withdrawing groups at the ortho and meta positions of the phenyl ring could enhance potency.
Exploration of Substitutions on the Pyrimidinone Ring: As demonstrated in related scaffolds, substitutions at the 5- and 6-positions of the pyrimidinone ring with halogens or other small functional groups can significantly impact activity.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties such as metabolic stability and bioavailability without compromising biological activity. For example, a phenyl ring could be replaced with a bioisosteric heterocycle.
Introduction of Rigidity: The flexible ethyl linker could be constrained within a cyclic system to lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Stereochemical Optimization: If chiral centers are present or introduced, the synthesis and evaluation of individual enantiomers is crucial to identify the more active and safer stereoisomer.
By systematically applying these strategies, guided by the principles of SAR and pharmacophore modeling, it is possible to develop optimized this compound derivatives with enhanced therapeutic potential.
Computational and Theoretical Studies on 2 Phenethylamino Pyrimidin 4 3h One
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential protein targets and elucidating the binding modes of ligands.
Although specific molecular docking studies for 2-(phenethylamino)pyrimidin-4(3H)-one are not readily found, research on analogous pyrimidine (B1678525) derivatives provides a framework for understanding its potential interactions. For instance, various pyrimidine and fused pyrimidine derivatives have been docked into the active sites of numerous protein kinases, which are common targets for this class of compounds. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com Studies on similar heterocyclic systems, such as thieno[2,3-d]pyrimidines, have shown that the pyrimidine core often forms key hydrogen bonds with the hinge region of kinase domains. nih.gov
Table 1: Potential Protein Targets and Key Interacting Residues for Pyrimidine Scaffolds
| Protein Target Family | Key Interacting Residues (Exemplary) | Type of Interaction |
|---|---|---|
| Protein Kinases (e.g., EGFR, CDK2) | Hinge region amino acids | Hydrogen bonding |
| Hydrophobic pocket residues | Van der Waals, hydrophobic interactions | |
| Adenosine (B11128) Receptors (e.g., A2A, A3) | Aspartic acid, Phenylalanine, etc. | Hydrogen bonding, π-π stacking |
| Phosphodiesterases (e.g., PDE7) | Glutamine, Asparagine, etc. | Hydrogen bonding |
This table is illustrative and based on docking studies of various pyrimidine derivatives.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govdergipark.org.trphyschemres.org These methods can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction with biological macromolecules.
For this compound, DFT calculations would likely reveal a significant degree of electron delocalization across the pyrimidine ring. The nitrogen and oxygen atoms are expected to be regions of high electron density, making them potential sites for electrostatic interactions and hydrogen bonding. The phenethyl group, being largely nonpolar, would exhibit a more neutral electrostatic potential surface.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For related pyrimidine derivatives, DFT studies have been used to analyze their vibrational spectra and electronic properties, confirming the influence of different substituents on the electronic structure. physchemres.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their complexes over time. nih.gov This technique can be used to explore the conformational landscape of a ligand and to assess the stability of its binding to a protein target.
While no specific MD simulation studies on this compound have been reported, research on related thieno[2,3-d]pyrimidine (B153573) derivatives has employed this method to investigate the stability of ligand-protein complexes. nih.gov An MD simulation of this compound bound to a putative protein target would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or longer.
Key parameters to be analyzed from an MD simulation would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time. Such simulations would also allow for the sampling of different conformations of the flexible phenethyl side chain within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govpensoft.net By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new compounds.
For the this compound scaffold, a QSAR study would typically involve synthesizing and testing a series of analogs with variations in the phenethyl group and/or the pyrimidine ring. The biological activity data would then be correlated with various molecular descriptors, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).
A QSAR study on a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed the importance of specific substituents for their antimicrobial and antifungal activity. nih.gov Such studies often highlight the role of hydrophobicity, electronic effects, and steric bulk in modulating biological activity. For this compound, a QSAR model could help in optimizing the phenethyl substituent to enhance its potency against a particular biological target.
Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Hammett constants, Dipole moment | Electron-donating/withdrawing effects |
| Steric | Molar refractivity, Taft steric parameters | Size and shape of substituents |
| Hydrophobic | LogP, Hydrophobic constants | Lipophilicity and membrane permeability |
| Topological | Connectivity indices, Shape indices | Molecular branching and shape |
| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Electronic structure and reactivity |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (excluding toxicity)
In silico ADME prediction tools are widely used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.govmdpi.com These predictions help in identifying potential liabilities that could lead to poor bioavailability or an undesirable metabolic profile.
For this compound, various ADME parameters can be predicted using computational models. These predictions are often based on the analysis of large datasets of known drugs and their properties.
Table 3: Predicted ADME Properties for Pyrimidine-based Scaffolds
| ADME Property | Predicted Outcome (General) | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Likely high | Good absorption from the gut |
| Caco-2 Permeability | Moderate to high | Potential for good oral absorption |
| Distribution | ||
| Plasma Protein Binding (PPB) | Likely to be moderate to high | Affects the free concentration of the drug |
| Blood-Brain Barrier (BBB) Penetration | Variable, depends on specific structure | Potential for CNS activity |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Possible substrate | Influences renal clearance |
These are generalized predictions based on studies of various pyrimidine and phenethylamine (B48288) derivatives. mdpi.comresearchgate.net The actual properties of this compound would need to be experimentally determined.
Studies on similar pyrimidine derivatives suggest that they generally exhibit good oral bioavailability. semanticscholar.org The phenethylamine moiety might be susceptible to metabolism by monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes, potentially leading to the formation of various metabolites. researchgate.net The pyrimidine ring itself is relatively stable but can undergo oxidation or conjugation reactions.
Future Research Directions and Translational Potential
Exploration of Novel Biological Targets and Mechanistic Pathways for Pyrimidinone Scaffolds
The pyrimidinone core is a well-established pharmacophore found in a multitude of biologically active compounds. Research into derivatives of the closely related 2-aminopyrimidin-4(3H)-one (isocytosine) has revealed a wide array of biological targets, suggesting that 2-(phenethylamino)pyrimidin-4(3H)-one could also exhibit a diverse pharmacological profile.
Future research should focus on screening this compound and its analogues against a broad panel of biological targets to uncover novel activities. Based on the known activities of similar pyrimidinone-containing molecules, promising areas of investigation include:
Protein Kinases: Numerous pyrimidine (B1678525) derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer. For instance, derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of mitogen-activated protein kinase-interacting kinase 2 (Mnk2), a target in oncology. nih.gov Similarly, 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines have shown inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, which are crucial for angiogenesis. nih.gov The this compound scaffold could be a valuable starting point for developing inhibitors against these and other kinases, such as cyclin-dependent kinases (CDKs), p21-activated kinase 1 (PAK1), and Zeta-chain-associated protein kinase 70 (ZAP-70). acs.orgnih.govmdpi.com
Enzyme Inhibition: Beyond kinases, the pyrimidinone scaffold has shown potential to inhibit other classes of enzymes. For example, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and other diseases. mdpi.com
Modulation of Protein-Protein Interactions (PPIs): The pyrimidine scaffold can serve as a template for designing molecules that modulate PPIs, which are often considered challenging drug targets.
Antimicrobial and Anti-biofilm Activity: The 2-aminopyrimidine core has been identified as a novel scaffold for the development of agents that can modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.
A comprehensive understanding of the mechanistic pathways affected by this compound will be crucial for its translation into clinical applications. Elucidating how this compound and its derivatives interact with their biological targets at a molecular level will guide further optimization efforts.
Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency
The development of analogues of this compound with improved biological activity and selectivity is a key area for future research. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new compounds.
Systematic modifications to the this compound core can be explored to enhance its interaction with specific biological targets. Key areas for modification include:
Substitution on the Phenethyl Moiety: The aromatic ring of the phenethyl group provides a handle for introducing various substituents to probe the binding pocket of a target protein. Electron-donating and electron-withdrawing groups, as well as heterocyclic rings, can be introduced to optimize interactions.
Modification of the Pyrimidinone Core: The pyrimidinone ring itself can be modified at various positions. For example, substitution at the C5 and C6 positions can influence the electronic properties and steric profile of the molecule.
Variation of the Amino Linker: The length and flexibility of the ethylamino linker can be altered to optimize the orientation of the phenethyl group relative to the pyrimidinone core.
The following table presents hypothetical SAR data for a series of this compound analogues against a generic kinase, illustrating how systematic modifications could influence inhibitory activity.
| Compound ID | R1 (Phenethyl Ring Substitution) | R2 (Pyrimidinone C5 Substitution) | Kinase Inhibition (IC₅₀, µM) |
| 1 | H | H | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | 4-OCH₃ | H | 8.1 |
| 4 | H | Br | 2.3 |
| 5 | 4-Cl | Br | 0.8 |
This hypothetical data suggests that a chloro-substituent on the phenethyl ring and a bromine atom on the pyrimidinone core enhance kinase inhibitory activity. Such SAR data, once generated through experimental studies, will be invaluable for the rational design of more potent and selective inhibitors.
Development of Chemical Probes for Interrogating Biological Systems
Chemical probes are essential tools for studying the function of biological targets in their native environment. The this compound scaffold can be adapted to create such probes.
Future research in this area could involve:
Fluorescent Probes: By attaching a fluorescent dye to the this compound molecule, it may be possible to visualize the localization of its biological target within cells. The synthesis of fluorescently labeled aminopyridines has been reported, demonstrating the feasibility of this approach. mdpi.com
Affinity-Based Probes: The scaffold can be modified to include a reactive group, such as an acrylamide, that can form a covalent bond with a nearby nucleophilic residue in the target protein. This would allow for the irreversible labeling and subsequent identification of the target protein.
Photoaffinity Probes: Incorporation of a photo-activatable group, such as a diazirine or an azide, would allow for light-induced covalent cross-linking to the target protein, providing a powerful tool for target identification and validation.
The development of such chemical probes would not only facilitate the study of the biological roles of the targets of this compound but also aid in the development of more targeted therapeutics.
Investigation of Potential for Scaffold Hopping and Bioisosteric Replacement from the this compound Core
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity.
Scaffold Hopping: This involves replacing the central pyrimidinone core with other heterocyclic systems that can maintain the key pharmacophoric features required for biological activity. For example, the pyrimidinone ring could be replaced with other scaffolds known to be effective in kinase inhibitors, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines. mdpi.comnih.gov This approach can lead to compounds with different physicochemical properties, potentially improving drug-like characteristics such as solubility and metabolic stability.
Bioisosteric Replacement: This strategy involves the substitution of specific functional groups within the this compound molecule with other groups that have similar steric and electronic properties. For instance, the phenethylamino side chain could be replaced with other substituted aryl or heteroaryl groups to explore new interactions with the target protein. The carbonyl group of the pyrimidinone could be replaced with a thiocarbonyl group, or the amino group could be replaced with other linkers.
These strategies can lead to the discovery of new intellectual property and compounds with superior therapeutic profiles. The this compound core provides a versatile starting point for such explorations, offering the potential to generate a diverse range of novel drug candidates.
Q & A
Q. What are the common synthetic routes for preparing 2-(phenethylamino)pyrimidin-4(3H)-one and its derivatives?
Methodological Answer: A typical synthesis involves Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to introduce substituents onto the pyrimidinone core. For example:
- Step 1: Start with a brominated pyrimidinone scaffold (e.g., 6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one) .
- Step 2: React with phenethylamine under reflux in a polar solvent (e.g., DMF or THF) with a Pd catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).
- Step 3: Purify via flash chromatography (e.g., dichloromethane/methanol gradients) to isolate the product .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Analytical Techniques:
Advanced Research Questions
Q. How can researchers optimize low yields in Pd-catalyzed functionalization of this compound?
Methodological Answer: Low yields (e.g., 19% in cross-coupling reactions) often arise from steric hindrance or poor catalyst activation. Mitigation strategies include:
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer: Discrepancies in NMR or HRMS data (e.g., tautomerism or rotamers) can be addressed via:
Q. How do substituents on the pyrimidinone core influence biological activity?
Methodological Answer:
Q. What advanced techniques characterize the stability of this compound under physiological conditions?
Methodological Answer:
- HPLC-MS Stability Assays: Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C. Monitor degradation via time-dependent MS/MS fragmentation .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition above 250°C) .
Experimental Design & Data Analysis
Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Inhibition Assay:
- Step 1: Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or CDK2).
- Step 2: Pre-incubate the kinase with varying concentrations of the compound (1–100 µM).
- Step 3: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. What statistical approaches are suitable for analyzing inconsistent biological activity data across derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
